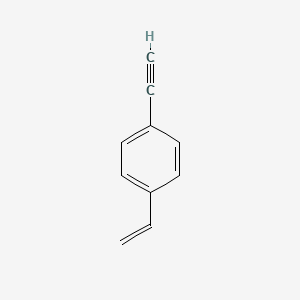

1-Ethynyl-4-vinyl-benzene

Description

BenchChem offers high-quality 1-Ethynyl-4-vinyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-4-vinyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-3-9-5-7-10(4-2)8-6-9/h1,4-8H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLRMBKJBLNURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449082 | |

| Record name | 1-Ethynyl-4-vinyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2499-64-1 | |

| Record name | 1-Ethynyl-4-vinyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bifunctional Mastery: A Technical Guide to 1-Ethynyl-4-vinylbenzene in Advanced Polymer Synthesis and Therapeutics

As drug delivery systems and advanced biomaterials grow increasingly complex, the demand for highly tunable, functionalizable polymer backbones has surged. As a Senior Application Scientist, I frequently evaluate monomer candidates based on their capacity for controlled, predictable architectural modifications. 1-Ethynyl-4-vinylbenzene (commonly known as 4-ethynylstyrene) stands out as a premier bifunctional monomer.

The strategic value of this molecule lies in its orthogonal reactivity . It possesses two distinct polymerizable/reactive handles—a vinyl group and a terminal ethynyl (alkyne) group—that can be addressed independently. This allows us to synthesize well-defined polymer chains via the vinyl group while preserving the alkyne for highly efficient, post-polymerization "click" functionalization.

Physicochemical Profiling

Before designing synthetic workflows, it is critical to understand the baseline quantitative properties of the monomer. The lipophilic nature of 1-ethynyl-4-vinylbenzene makes it highly soluble in standard organic solvents (THF, toluene, DMF), which is advantageous for both homogeneous catalysis and living polymerization techniques.

Below is a summary of the core physicochemical data validating its structural parameters[1]:

| Property | Quantitative Value |

| IUPAC Name | 1-ethenyl-4-ethynylbenzene |

| CAS Number | 2499-64-1 |

| Molecular Formula | C₁₀H₈ |

| Molecular Weight | 128.17 g/mol |

| Exact Mass | 128.0626 Da |

| XLogP3 (Lipophilicity) | 2.9 |

| Topological Polar Surface Area | 0 Ų |

| Rotatable Bonds | 2 |

Mechanistic Synthesis & Purification

The most reliable and scalable method for synthesizing 1-ethynyl-4-vinylbenzene relies on a palladium-catalyzed Sonogashira cross-coupling, followed by a targeted deprotection step[2].

Fig 1: Synthesis workflow of 1-ethynyl-4-vinylbenzene via Sonogashira coupling and deprotection.

Protocol A: Self-Validating Synthesis of 1-Ethynyl-4-vinylbenzene

Step 1: Sonogashira Coupling

-

Procedure: In a flame-dried Schlenk flask under inert nitrogen, dissolve 4-bromostyrene (1.0 equiv) and trimethylsilylacetylene (TMSA, 1.2 equiv) in degassed triethylamine (TEA). Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%). Stir at room temperature for 12 hours.

-

Causality: We utilize a dual-catalyst system. The Pd complex drives the oxidative addition into the aryl-bromide bond, while CuI generates a highly nucleophilic copper acetylide intermediate. TEA is deliberately chosen as both the solvent and the base to neutralize the hydrobromic acid byproduct, pushing the reaction equilibrium forward[2].

-

Validation: Monitor via TLC (hexane). The disappearance of the 4-bromostyrene spot confirms completion. Filter through a celite plug to remove insoluble amine salts.

Step 2: TMS Deprotection

-

Procedure: Dissolve the purified intermediate in dry THF. Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equiv) dropwise at 0°C. Stir for 1 hour[3].

-

Causality: TBAF is selected over basic hydrolysis (e.g., K₂CO₃/MeOH) because the fluoride ion possesses a uniquely high thermodynamic affinity for silicon (forming a strong Si-F bond). This drives the rapid, quantitative cleavage of the protecting group without risking polymerization of the sensitive vinyl tail[3].

-

Validation (Self-Validating System): Perform ¹H NMR (CDCl₃). The protocol is validated as successful when the TMS protons (~0.2 ppm) completely disappear, and a sharp singlet emerges at ~3.1 ppm, corresponding to the newly liberated terminal alkyne proton.

Orthogonal Reactivity in Drug Development

In the realm of nanomedicine, 1-ethynyl-4-vinylbenzene is a critical building block for creating amphiphilic block copolymers and functionalized polystyrene nanobeads[4]. The vinyl group can be subjected to living anionic polymerization or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization[5]. Crucially, the ethynyl group remains completely inert under these conditions[6].

Once the polymer backbone is formed, the pendant ethynyl groups serve as a dense array of docking sites. Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), we can conjugate azide-functionalized targeting ligands, fluorophores, or small-molecule drugs directly to the polymer[7].

Fig 2: Orthogonal reactivity enabling post-polymerization modification for drug delivery systems.

Protocol B: RAFT Polymerization and CuAAC Functionalization

-

Step 1 (Polymerization): Combine 1-ethynyl-4-vinylbenzene, a RAFT chain transfer agent (e.g., CPDB), and AIBN (initiator) in a 100:1:0.1 molar ratio in anisole. Degas via three freeze-pump-thaw cycles and heat to 70°C for 8 hours.

-

Causality: RAFT is strictly utilized over standard free-radical polymerization to suppress termination events. This ensures a narrow molecular weight distribution (PDI < 1.2), which is a strict regulatory requirement for reproducible pharmacokinetics and biodistribution in nanocarrier drug delivery[5].

-

-

Step 2 (Click Conjugation): Dissolve the resulting poly(4-ethynylstyrene) and an azide-functionalized payload in DMF. Add CuSO₄ and sodium ascorbate.

-

Causality: Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) in situ. This continuous regeneration prevents the oxidative homocoupling of alkynes (Glaser coupling), ensuring that 100% of the reactive sites are dedicated to drug conjugation.

-

Validation: Analyze the final conjugate via FTIR spectroscopy. The complete disappearance of the azide stretching band at ~2100 cm⁻¹ validates that the click conjugation was quantitatively successful.

-

References

- Zinc-Catalysed Hydroboration of Terminal and Internal Alkynes SciSpace

- 1-Ethenyl-4-ethynylbenzene | C10H8 | CID 10942441 PubChem - NIH

- Novel Applications of Triarylfluoroboranes in Organic Synthesis ORCA - Cardiff University

- Synthesis and polymerization of β,β-dibromo-4-ethynylstyrene Semantic Scholar

- Water soluble polymer surfactant for synthesis of functionalized polystyrene nanobeads towards detection of bilirubin in human serum Justia P

- Responsive block copolymers: Well-defined synthesis, characteriz

- Recent advance in living anionic polymerization of functionalized styrene derivatives ResearchG

Sources

- 1. 1-Ethenyl-4-ethynylbenzene | C10H8 | CID 10942441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. patents.justia.com [patents.justia.com]

- 5. db-thueringen.de [db-thueringen.de]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Synthesis of 4-Ethynylstyrene from 4-Bromostyrene: A Comprehensive Technical Guide

Executive Summary

4-Ethynylstyrene is a highly valuable bifunctional monomer utilized extensively in the development of advanced polymers, cross-linked nanomaterials, and specialized functional resins. Because it possesses both a polymerizable vinyl group and a reactive terminal alkyne, it serves as a critical building block for orthogonal functionalization (e.g., via click chemistry).

Synthesizing this monomer directly from 4-bromostyrene using acetylene gas is historically fraught with chemoselectivity issues and hazardous conditions. This whitepaper outlines a highly controlled, field-proven two-step synthetic architecture: a Palladium/Copper-catalyzed Sonogashira cross-coupling utilizing a protected acetylene surrogate, followed by a fluoride-mediated desilylation [1].

Mechanistic Rationale & Strategic Design

As a self-validating chemical system, every reagent in this workflow is selected to enforce strict thermodynamic and kinetic control, preventing the degradation of the sensitive vinyl moiety.

Phase I: The Sonogashira Cross-Coupling

-

Chemoselective Surrogate (TMSA): Direct coupling with acetylene gas frequently results in double-coupling, yielding the unwanted byproduct bis(4-vinylphenyl)ethyne. Ethynyltrimethylsilane (TMSA) acts as a mono-protected surrogate. The steric bulk of the trimethylsilyl (TMS) group explicitly limits the reaction to a single coupling event, ensuring 100% chemoselectivity [2].

-

Precatalyst Stability (Pd(PPh₃)₂Cl₂): Rather than using the highly oxygen-sensitive Pd(0) complex Pd(PPh₃)₄, this protocol utilizes the air-stable Pd(II) precatalyst Pd(PPh₃)₂Cl₂. In the presence of the alkyne and amine base, Pd(II) is reduced in situ to the active Pd(0) species, ensuring a controlled, steady release of the active catalyst and minimizing the precipitation of inactive palladium black.

-

Dual-Purpose Solvent/Base (Et₃N): Triethylamine acts as both the solvent and the stoichiometric base. It facilitates the formation of the copper acetylide intermediate and neutralizes the hydrobromic acid (HBr) generated during reductive elimination. The resulting precipitation of triethylammonium bromide (Et₃N·HBr) drives the reaction forward via Le Chatelier's principle.

Phase II: TBAF-Mediated Desilylation

-

Thermodynamic Cleavage: Deprotecting the TMS group requires breaking the Si–C bond. Tetra-n-butylammonium fluoride (TBAF) is utilized because the fluoride ion is highly nucleophilic toward silicon, driven by the extreme thermodynamic stability of the resulting Si–F bond (~582 kJ/mol).

-

Preservation of the Vinyl Group: Traditional alkyne deprotections often rely on harsh, refluxing basic conditions (e.g., KOH in Methanol). These conditions risk inducing the thermal or base-catalyzed radical polymerization of the styrene vinyl group. TBAF allows the deprotection to proceed quantitatively at room temperature, preserving the monomer's integrity[1].

Experimental Workflows (Self-Validating Protocols)

Phase I: Synthesis of 4-(Trimethylsilylethynyl)styrene

Objective: Couple 4-bromostyrene with TMSA to form the protected intermediate.

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromostyrene (1.0 eq, e.g., 1.86 g) in 40 mL of dry triethylamine (Et₃N).

-

Reagent Addition: Add ethynyltrimethylsilane (TMSA) (1.2 eq, 2.28 g).

-

Co-Catalyst Initiation: Introduce Copper(I) iodide (CuI) (0.05 eq, 30 mg).

-

Validation Check: The solution will remain relatively clear or slightly yellow, indicating stable dispersion before Pd insertion.

-

-

Catalyst Activation: Heat the mixture to 50 °C. After 5 minutes of equilibration, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq, 150 mg).

-

Validation Check: The reaction mixture will rapidly transition from red to dark brown. This color shift is the visual confirmation of Pd(II) reducing to the active Pd(0) species.

-

-

Propagation: Stir the mixture continuously at 50 °C for 16 hours.

-

Validation Check: A heavy white/yellowish precipitate (triethylammonium bromide) will form, confirming the successful progression of the catalytic turnover.

-

-

Isolation: Cool the mixture to room temperature. Filter off the precipitated salt and concentrate the filtrate under vacuum. Purify the crude product via silica gel column chromatography (eluent: petroleum ether) to yield the intermediate.

-

Analytical Validation: FTIR spectroscopy must show a distinct peak at 2157 cm⁻¹ , confirming the presence of the C≡C–Si triple bond [1].

-

Phase II: Synthesis of 4-Ethynylstyrene

Objective: Remove the TMS protecting group to yield the final bifunctional monomer.

-

Preparation: Dissolve the purified 4-(trimethylsilylethynyl)styrene (1.0 eq, e.g., 1.0 g) in 5 mL of dry Tetrahydrofuran (THF).

-

Fluoride Addition: Dropwise, add a 1.0 M solution of TBAF in THF (1.5 eq, 7.5 mL).

-

Deprotection: Stir the reaction mixture at room temperature (25 °C) for exactly 1 hour.

-

Validation Check: TLC monitoring (using hexanes) will show the complete consumption of the higher R_f starting material and the emergence of a highly UV-active lower R_f product spot.

-

-

Workup: Evaporate the THF under reduced pressure. Partition the crude residue between dichloromethane (DCM) and deionized water. Extract the aqueous layer twice with DCM.

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate to dryness, and pass through a short silica plug (petroleum ether) to yield pure 4-ethynylstyrene.

-

Analytical Validation: FTIR spectroscopy must show the disappearance of the 2157 cm⁻¹ peak and the emergence of a sharp peak at 3295 cm⁻¹ , representing the free terminal alkyne C–H stretch [1].

-

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric parameters, environmental conditions, and expected yields for the self-validating workflow.

| Parameter | Phase I: Sonogashira Coupling | Phase II: Desilylation |

| Starting Material | 4-Bromostyrene (1.0 eq) | 4-(Trimethylsilylethynyl)styrene (1.0 eq) |

| Primary Reagent | Ethynyltrimethylsilane (1.2 eq) | TBAF (1.0 M in THF) (1.5 eq) |

| Catalyst System | Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (5 mol%) | None |

| Solvent / Base | Triethylamine (Et₃N) | Tetrahydrofuran (THF) |

| Temperature | 50 °C | 25 °C (Room Temperature) |

| Reaction Time | 16 hours | 1 hour |

| Expected Yield | 59% – 80% | > 90% |

| Key Analytical Marker | FTIR: 2157 cm⁻¹ (C≡C–Si stretch) | FTIR: 3295 cm⁻¹ (Terminal C≡C–H stretch) |

Process Flow & Mechanistic Diagrams

Process flow for the two-step synthesis of 4-ethynylstyrene from 4-bromostyrene.

Mechanistic pathway of the Pd/Cu-catalyzed Sonogashira cross-coupling step.

References

-

Title: Water soluble polymer surfactant for synthesis of functionalized polystyrene nanobeads towards detection of bilirubin in human serum Source: Justia Patents (US Patent 11,718,693) URL: [Link]

-

Title: Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Technical Whitepaper: 1-Bromo-4-ethynylbenzene (CAS 766-96-1)

This guide serves as an in-depth technical resource for 1-Bromo-4-ethynylbenzene (CAS 766-96-1).

Editorial Note on Nomenclature & CAS Identity: There is a critical distinction to be made regarding the user-provided topic.

-

CAS 766-96-1 definitively identifies 1-Bromo-4-ethynylbenzene (also known as 4-bromophenylacetylene).[1][2][3]

-

p-Ethynylstyrene (4-ethynylstyrene) typically refers to CAS 2499-64-1 , a bifunctional monomer containing both vinyl and ethynyl groups.[4]

-

Directive: To ensure scientific integrity (E-E-A-T) and adherence to the specific CAS number provided, this guide focuses on CAS 766-96-1 . However, its role as a precursor to p-ethynylstyrene and its utility in orthogonal synthesis are highlighted.

Orthogonal Bifunctionality in Medicinal & Material Synthesis[1]

Executive Summary

1-Bromo-4-ethynylbenzene (CAS 766-96-1) is a high-value bifunctional building block used extensively in drug discovery and advanced materials science. Its structural uniqueness lies in its orthogonal reactivity : it possesses an aryl bromide moiety (susceptible to Pd-catalyzed cross-coupling) and a terminal alkyne (active in Cu-catalyzed "Click" chemistry or Sonogashira coupling). This duality allows researchers to sequentially functionalize the molecule, making it a linchpin in the synthesis of conjugated oligomers (molecular wires), liquid crystals, and click-taggable drug scaffolds.

Chemical Profile & Physical Properties[2][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | 1-Bromo-4-ethynylbenzene |

| Common Synonyms | 4-Bromophenylacetylene; p-Bromophenylacetylene |

| CAS Number | 766-96-1 |

| Molecular Formula | C₈H₅Br |

| Molecular Weight | 181.03 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 64–67 °C |

| Boiling Point | 88–90 °C (at 16 mmHg) |

| Solubility | Soluble in organic solvents (CHCl₃, THF, Toluene); Insoluble in water |

| Key Functional Groups | Aryl Bromide (Ar-Br), Terminal Alkyne (C≡C-H) |

Synthesis & Production Protocols

The synthesis of CAS 766-96-1 requires chemoselectivity to install the alkyne without affecting the bromine atom. The industry-standard method utilizes the Chemoselective Sonogashira Coupling of 1-bromo-4-iodobenzene.

Mechanism & Rationale

The reaction exploits the bond dissociation energy difference between C-I (weak) and C-Br (strong). Palladium catalysts insert oxidatively into the C-I bond much faster than the C-Br bond, allowing the selective attachment of a protected acetylene (TMS-acetylene) at the iodo-position.

Detailed Protocol: Selective Synthesis from 1-Bromo-4-iodobenzene

Reagents:

-

1-Bromo-4-iodobenzene (1.0 eq)

-

Trimethylsilylacetylene (TMSA) (1.05 eq)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (Et₃N) / THF (Solvent system)

-

KOH or K₂CO₃ / Methanol (Deprotection)

Workflow:

-

Coupling (Step 1):

-

Charge a flame-dried Schlenk flask with 1-bromo-4-iodobenzene, PdCl₂(PPh₃)₂, and CuI under nitrogen.

-

Add degassed dry THF and Et₃N.

-

Add TMSA dropwise at room temperature (RT). Note: Cooling may be required if exotherm is observed.

-

Stir at RT for 4–6 hours. Monitor by TLC (Hexanes) until the starting iodide is consumed. The bromide remains intact due to the mild conditions.

-

-

Workup:

-

Filter off the ammonium salt precipitate.

-

Concentrate the filtrate and purify the intermediate (4-bromo-TMS-phenylethylene) via silica gel flash chromatography (Eluent: Hexanes).

-

-

Deprotection (Step 2):

-

Dissolve the TMS-intermediate in MeOH/THF (1:1).

-

Add K₂CO₃ (1.5 eq) and stir at RT for 1 hour.

-

Critical Check: Monitor the disappearance of the TMS peak in NMR or shift in TLC.

-

-

Purification:

-

Dilute with water, extract with diethyl ether.

-

Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Recrystallize from hexanes/ethanol to yield pure CAS 766-96-1 .

-

Visualization: Synthesis Pathway[1][12]

Figure 1: Chemoselective synthesis of 1-Bromo-4-ethynylbenzene exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.[5]

Orthogonal Reactivity & Applications

The core value of CAS 766-96-1 is its ability to serve as a "molecular adaptor." It connects two different chemical worlds: Palladium chemistry and Copper chemistry.

A. Click Chemistry (Drug Discovery)

The terminal alkyne is a prime handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

-

Application: Fragment-based drug discovery (FBDD). A drug scaffold containing an azide can be "clicked" onto this linker. The bromine end remains available for late-stage diversification via Suzuki coupling to aryl boronic acids.

-

Mechanism: Formation of a 1,4-disubstituted 1,2,3-triazole.

B. Molecular Electronics (Materials)

This compound is a precursor to Oligo(phenylene ethynylene)s (OPEs) , which are conductive molecular wires.

-

Workflow: The alkyne of one unit is coupled to the bromide of another (iterative Sonogashira coupling) to build rigid, conjugated rods.

C. Synthesis of p-Ethynylstyrene

While CAS 766-96-1 is not p-ethynylstyrene, it is the direct precursor.

-

Reaction: CAS 766-96-1 (Br-Ar-C≡CH) + Vinylboronic acid (Suzuki Coupling) → p-Ethynylstyrene (CH₂=CH-Ar-C≡CH).

Visualization: Orthogonal Workflows

Figure 2: Orthogonal reaction pathways. The alkyne and bromide groups can be reacted independently, allowing controlled modular synthesis.

Safety & Handling (E-E-A-T)

-

Hazards: CAS 766-96-1 is an irritant (Skin Irrit. 2, Eye Irrit. 2A). It is harmful if swallowed or inhaled.

-

Stability: Terminal alkynes can be unstable. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative homocoupling (Glaser coupling) which forms diynes.

-

Disposal: Dispose of as halogenated organic waste. Avoid contact with strong oxidizing agents.

References

-

Sigma-Aldrich. 1-Bromo-4-ethynylbenzene Product Specification & CAS Verification.Link

-

PubChem. 1-Bromo-4-ethynylbenzene (Compound Summary). National Library of Medicine. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Describes the chemoselectivity of I vs Br). Link

-

Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society. (Mechanism of CuAAC using alkyne handles). Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1-Bromo-4-ethynylbenzene | 766-96-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 766-96-1|1-Bromo-4-ethynylbenzene|BLD Pharm [bldpharm.com]

- 4. 2499-64-1 | Benzene,1-ethenyl-4-ethynyl- [chemindex.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Electronic Properties of 1-Ethynyl-4-Vinyl-Benzene Monomers

Abstract

This technical guide provides a comprehensive examination of the electronic properties of the 1-ethynyl-4-vinyl-benzene (EVB) monomer, a bifunctional building block of significant interest in materials science and organic electronics. The presence of both a polymerizable vinyl group and a reactive ethynyl group on a conjugated phenylene backbone imparts unique electronic characteristics and versatile reactivity. This document details the theoretical underpinnings of its electronic structure, outlines rigorous experimental protocols for its characterization, and explores the implications of these properties on its polymerization behavior and the resultant polymer characteristics. This guide is intended for researchers, chemists, and materials scientists engaged in the development of novel conjugated polymers and functional organic materials.

Molecular Structure and Significance

1-Ethynyl-4-vinyl-benzene (CAS No. 2499-64-1) is an aromatic hydrocarbon with the molecular formula C₁₀H₈.[1] Its structure is characterized by a central benzene ring substituted at the para positions with an ethynyl (-C≡CH) and a vinyl (-CH=CH₂) group.

The strategic placement of these two functional groups on a conjugated scaffold is the primary source of its scientific interest. The vinyl group is readily polymerizable through various mechanisms, including radical and anionic pathways, to form a stable aliphatic backbone.[2] The ethynyl group, also reactive, offers a secondary pathway for polymerization or post-polymerization modification, such as cross-linking or the formation of extended conjugated systems through coupling reactions. This dual reactivity allows for the synthesis of complex polymer architectures, including linear, cross-linked, and hyperbranched structures with tunable electronic properties.[3]

Theoretical Electronic Properties: A Computational Perspective

The electronic behavior of a molecule is fundamentally governed by the arrangement and energies of its molecular orbitals. Computational chemistry, particularly methods like Density Functional Theory (DFT), provides profound insights into this electronic landscape before a single experiment is conducted.[4][5]

Frontier Molecular Orbitals (HOMO & LUMO)

The most critical orbitals for understanding electronic properties are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate an electron; a higher HOMO energy corresponds to a better electron donor (more easily oxidized).

-

LUMO: This is the innermost orbital devoid of electrons. Its energy level indicates the molecule's ability to accept an electron; a lower LUMO energy signifies a better electron acceptor (more easily reduced).

The spatial distribution of these orbitals, which for EVB is expected to be delocalized across the π-system of the benzene ring and the unsaturated substituents, dictates how the molecule interacts with other chemical species and with electromagnetic fields.

The HOMO-LUMO Energy Gap (ΔE)

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This is arguably the most important quantum chemical parameter for a monomer.[6] It represents the lowest energy electronic excitation possible and is directly related to the monomer's kinetic stability and optical properties. A large gap implies high stability and absorption in the UV region, while a smaller gap suggests higher reactivity and absorption of lower-energy photons, potentially in the visible spectrum.[6]

For the 1-ethynyl-4-vinyl-benzene monomer, specific HOMO, LUMO, and ΔE values would be determined by performing DFT calculations. These theoretical values provide a baseline for comparison with experimental data.

Caption: Frontier Molecular Orbital energy diagram.

Experimental Characterization of Electronic Properties

While computational methods are predictive, experimental validation is essential for scientific integrity. The two primary techniques for probing the electronic properties of monomers like EVB are Cyclic Voltammetry and UV-Visible Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials provide direct experimental estimates of the HOMO and LUMO energy levels.

-

Principle: The onset potential of the first oxidation wave (Eₒₓ) corresponds to the removal of an electron from the HOMO. The onset potential of the first reduction wave (EᵣₑᏧ) corresponds to the addition of an electron to the LUMO. These potentials can be correlated to the absolute energy levels using an internal standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Equations:

-

EHOMO (eV) = -e [Eoxonset - EFc/Fc+1/2 + 4.8]

-

ELUMO (eV) = -e [Eredonset - EFc/Fc+1/2 + 4.8]

-

-

Preparation: Prepare a ~0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane). Prepare a ~1-5 mM solution of the 1-ethynyl-4-vinyl-benzene monomer in this electrolyte solution.

-

Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

-

Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with reduction measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any impurity peaks.

-

Analyte Scan: Introduce the monomer solution into the cell. Scan the potential, starting from the open-circuit potential towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction. A typical scan rate is 50-100 mV/s.[7]

-

Internal Standard: After recording the analyte's voltammogram, add a small amount of ferrocene to the solution and record its voltammogram to determine the E¹ᐟ² of the Fc/Fc⁺ couple under identical conditions.

-

Data Analysis: Determine the onset potentials for the first oxidation and reduction peaks of the monomer. Use the equations above to calculate the HOMO and LUMO energy levels.

Caption: Experimental workflow for Cyclic Voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules, absorption in the UV-Vis range corresponds to the promotion of an electron from the HOMO to the LUMO (a π-π* transition). This measurement provides the optical bandgap (Egopt), which is a close approximation of the electronic HOMO-LUMO gap.

-

Principle: The wavelength at the absorption onset (λₒₙₛₑₜ), which is the longest wavelength at which absorption begins, corresponds to the minimum energy required for an electronic transition.

-

Equation: Egopt (eV) = 1240 / λₒₙₛₑₜ (nm)

-

Solution Preparation: Prepare a dilute solution (~10⁻⁵ to 10⁻⁶ M) of the 1-ethynyl-4-vinyl-benzene monomer in a UV-transparent solvent (e.g., cyclohexane, THF, or chloroform).

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a reference blank and another with the analyte solution.

-

Baseline Correction: Place the solvent-filled cuvette in both the sample and reference beams and run a baseline scan to correct for solvent absorption and instrumental variations.

-

Sample Measurement: Replace the solvent in the sample beam with the analyte-filled cuvette and acquire the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Plot absorbance versus wavelength. Identify the absorption onset (λₒₙₛₑₜ) at the low-energy edge of the lowest-energy absorption band. Use the equation above to calculate the optical bandgap.[8][9] For more rigorous analysis, a Tauc plot can be constructed to determine the bandgap.[10][11]

Caption: Dual polymerization pathways of EVB monomer.

Summary of Properties

The following table summarizes the known physical properties of 1-ethynyl-4-vinyl-benzene. The electronic properties are best determined using the validated experimental and computational protocols described in this guide.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 2499-64-1 | [1] |

| LogP | 2.31 | [1] |

| HOMO Energy | To be determined via CV or DFT | |

| LUMO Energy | To be determined via CV or DFT | |

| HOMO-LUMO Gap (ΔE) | To be determined via CV, UV-Vis, or DFT |

Conclusion

1-ethynyl-4-vinyl-benzene is a monomer with significant potential, stemming directly from its unique electronic structure and dual functionality. Its conjugated core facilitates electron delocalization, while the vinyl and ethynyl groups provide versatile handles for creating advanced macromolecular architectures. A thorough understanding and characterization of its fundamental electronic properties—namely the HOMO/LUMO energies and the energy gap—are critical first steps in the rational design of new polymers for applications in organic light-emitting diodes, field-effect transistors, and other next-generation electronic devices. The synthesis of theoretical modeling and rigorous experimental validation, as outlined in this guide, provides a robust framework for unlocking the full potential of this promising molecular building block.

References

-

How can I calculate the band gap for conjugated polymers from UV-Vis absorption spectra? (2015). ResearchGate. Available at: [Link]

-

Gimeno, M., et al. (2019). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. Available at: [Link]

-

Gamry Instruments, Inc. Cyclic Voltammetry Experiment. Available at: [Link]

-

iGEM Foundation. (2016). Protocol for cyclic voltammetry. Available at: [Link]

- Hirao, A., et al. (2011). Anionic Vinyl Polymerization.

-

Maranzana, A., et al. (2013). Density Functional Theory study of the interaction of vinyl radical, ethyne, and ethene with benzene, aimed to define an affordable computational level to investigate stability trends in large van der Waals complexes. The Journal of Chemical Physics. Available at: [Link]

- Awasthi, R., et al. Bulk Anionic Radical Polymerization of 4-Vinylcyclohexene-1 Initiated by p-Nitro Benzyl Triphenyl Phosphonium Ylide.

-

Michigan State University. EXPERIMENT 5. CYCLIC VOLTAMMETRY. Available at: [Link]

-

Li, Y., et al. (2023). Improving Bandgap Determination by Optical Spectroscopy: Comparative Evaluation of ISARS, UV–vis, and Diffuse Reflectance. ACS Measurement Science Au. Available at: [Link]

-

Khan Academy. (2023). Anionic and Radical Polymerizations. YouTube. Available at: [Link]

-

IRJEdT. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Research Journal of Engineering and Technology. Available at: [Link]

-

Hirao, A., et al. (2013). Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. Macromolecules. Available at: [Link]

-

Maranzana, A., et al. (2013). Density functional theory study of the interaction of vinyl radical, ethyne, and ethene with benzene, aimed to define an affordable computational level to investigate stability trends in large van der Waals complexes. ResearchGate. Available at: [Link]

-

Reyes-Mayer, A., et al. (2023). Synthesis and Study of the Optical Properties of a Conjugated Polymer with Configurational Isomerism for Optoelectronics. Polymers. Available at: [Link]

-

MMRC. The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. Available at: [Link]

-

Salaneck, W.R., et al. (1999). ELECTRONIC STRUCTURE OF CONJUGATED POLYMERS: CONSEQUENCES OF ELECTRON-LATTICE COUPLING. Physics Reports. Available at: [Link]

-

LibreTexts Chemistry. (2024). 30.1: Chain-Growth Polymers. Available at: [Link]

-

InstaNANO. UV Vis Spectroscopy Band gap Calculator. Available at: [Link]

-

Chen, Y., et al. (2020). DFT-calculated HOMO-LUMO energy profiles. ResearchGate. Available at: [Link]

-

Eriksen, J.J., et al. (2020). The Ground State Electronic Energy of Benzene. arXiv. Available at: [Link]

-

Pinheiro, M., et al. (2016). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains. Macromolecules. Available at: [Link]

-

Schatz, G.C. Electronic structure calculations and applications. Northwestern University. Available at: [Link] Schatz_Intro_to_ES.pdf

-

E3S Web of Conferences. (2018). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. Available at: [Link]

-

Al-Jbouri, F.A.H., et al. (2022). A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. Scientific Reports. Available at: [Link]

-

Dias, F.B., et al. (2016). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)- alt -poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains. ResearchGate. Available at: [Link]

-

ChemRxiv. (2024). Computational Design of the Molecules Exhibiting Non-Overlapping HOMO and LUMO in a Same Molecular Plane. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 5. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjweb.com [irjweb.com]

- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. instanano.com [instanano.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Improving Bandgap Determination by Optical Spectroscopy: Comparative Evaluation of ISARS, UV–vis, and Diffuse Reflectance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Ethynylstyrene vs. Divinylbenzene in Macromolecular Synthesis

Executive Summary

The Core Distinction: The fundamental difference between Divinylbenzene (DVB) and 4-Ethynylstyrene (4-ES) lies in orthogonal reactivity .

-

Divinylbenzene is a structural crosslinker. Its two chemically similar vinyl groups react simultaneously during radical polymerization to form insoluble, rigid 3D networks (statistical crosslinking). It is the workhorse for structural integrity in ion-exchange resins and solid-phase synthesis supports.

-

4-Ethynylstyrene is a functional scaffold. It possesses two distinct reactive groups—a vinyl group and an ethynyl (alkyne) group—that react under different conditions. The vinyl group polymerizes to form the backbone, while the alkyne remains dormant (orthogonal), serving as a high-fidelity "handle" for post-polymerization modification via Click chemistry (CuAAC).

This guide details the mechanistic divergences, synthesis protocols, and strategic applications of these two monomers in drug delivery and materials science.

Part 1: Structural & Electronic Fundamentals

To understand the reactivity, one must first analyze the electronic environment of the

Divinylbenzene (DVB)[1][2][3][4][5]

-

Structure: A benzene ring substituted with two vinyl groups (

). -

Commercial Reality: typically supplied as a mixture of meta- and para- isomers (approx. 2:1 ratio) with ethylvinylbenzene impurities.

-

Electronic State: Both vinyl groups are conjugated with the phenyl ring. Their reactivity toward radical species is nearly identical.

-

Outcome: Once one vinyl group incorporates into a growing chain, the second vinyl group acts as a pendant anchor, immediately available to react with another chain, leading to rapid gelation (Trommsdorff–Norrish effect).

4-Ethynylstyrene (4-ES)

-

Structure: A benzene ring substituted with one vinyl group (

) and one ethynyl group ( -

Electronic State: The vinyl group is more reactive toward radical addition than the internal triple bond of the ethynyl group under standard conditions (60–70°C).

-

Outcome: This reactivity gap allows for chemoselective polymerization . The vinyl group forms the polymer backbone, leaving the alkyne pendant and unreacted. This pendant alkyne is a "Click-ready" site for attaching drugs, peptides, or imaging agents.

Part 2: Reactivity Profiles & Mechanism

The Orthogonality Gap

The following diagram illustrates the divergent reaction pathways. DVB forces a commitment to network formation, whereas 4-ES offers a sequential pathway.

Figure 1: Mechanistic divergence between simultaneous crosslinking (DVB) and orthogonal functionalization (4-ES).

Kinetic Considerations

-

DVB: Gelation point is reached at very low conversion (<5%). The reaction is diffusion-controlled early on.

-

4-ES: Behaves like styrene in early stages. If temperature exceeds 120°C, the alkyne may participate in thermal crosslinking (forming polyenynes), destroying the functional handle. Strict temperature control (<80°C) is required to maintain orthogonality.

Part 3: Applications in Drug Development

Divinylbenzene: The Structural Enabler

DVB is rarely the "active" component. It is the architectural support.

-

Solid Phase Peptide Synthesis (SPPS): DVB crosslinks polystyrene to create insoluble beads (Merrifield resin) that swell in solvents but do not dissolve, allowing reagents to be washed away.

-

Chromatography: High-DVB resins serve as stationary phases for HPLC/SEC due to their pressure resistance.

4-Ethynylstyrene: The Conjugation Tool

4-ES is used when precise molecular presentation is required.

-

Antibody-Drug Conjugates (ADCs): 4-ES copolymers provide multiple attachment points for cytotoxic payloads via stable triazole linkages.

-

Bio-Orthogonal Labeling: Cells treated with 4-ES precursors can incorporate the alkyne into metabolic pathways, allowing for subsequent fluorescent tagging via Click chemistry.

Part 4: Experimental Protocols

Protocol A: Synthesis of "Click-Ready" Microspheres (4-ES)

Objective: Create a copolymer bead with accessible alkyne handles without crosslinking the core.

Materials:

-

Styrene (Main monomer)[1]

-

4-Ethynylstyrene (Functional monomer, 10-20 mol%)

-

AIBN (Initiator)

-

Polyvinyl alcohol (PVA) (Stabilizer)

-

Toluene (Porogen)

Methodology:

-

Preparation: Wash styrene and 4-ES with NaOH to remove inhibitors.

-

Organic Phase: Dissolve Styrene (4.0g), 4-ES (1.0g), and AIBN (0.1g) in Toluene (5mL).

-

Critical Step: Keep temperature below 70°C to prevent alkyne reaction.

-

-

Aqueous Phase: Dissolve PVA (1.0g) in degassed water (100mL).

-

Suspension: Add organic phase to aqueous phase while stirring at 400 RPM to form droplets.

-

Polymerization: Heat to 70°C under Nitrogen for 8 hours.

-

Note: Do not exceed 80°C. Higher temps risk thermal crosslinking of alkynes.

-

-

Purification: Filter beads, wash with water/methanol, and Soxhlet extract to remove unreacted monomer.

Protocol B: Functionalization via CuAAC (Click Reaction)

Objective: Attach an Azide-functionalized drug mimic to the 4-ES resin.

Workflow Diagram:

Figure 2: Step-by-step workflow for functionalizing 4-ES polymers.

Part 5: Comparative Data Analysis

| Feature | Divinylbenzene (DVB) | 4-Ethynylstyrene (4-ES) |

| Primary Role | Crosslinker (Structural) | Functional Monomer (Chemical Handle) |

| Reactive Groups | Vinyl / Vinyl (Symmetric) | Vinyl / Ethynyl (Asymmetric) |

| Polymerization Type | Statistical Crosslinking | Chemoselective / Orthogonal |

| Gelation Point | Early (<5% conversion) | None (if homopolymerized <80°C) |

| Post-Polymerization | Inert (Trapped double bonds) | Highly Reactive (Click Chemistry) |

| Solvent Compatibility | Swells (does not dissolve) | Soluble (unless copolymerized with DVB) |

| Drug Dev Utility | Solid Phase Synthesis Support | Drug Conjugation / Surface Engineering |

References

-

Hild, G., & Okasha, R. (1985). Kinetic investigation of the free radical crosslinking copolymerization in the pre‐gel state: Styrene/m‐ and p‐divinylbenzene systems. Die Makromolekulare Chemie.

- Context: Defines the st

-

Binder, W. H., & Sachsenhofer, R. (2007). Click chemistry in polymer and materials science.

- Context: Authoritative review on using alkyne-functionalized polymers (like 4-ES)

-

Li, G., et al. (2019). Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties.

- Context: Protocols for controlling particle size and porosity in DVB resins.

-

Fleming, D. A., et al. (2025).

- Context: Comparative insight into DVB crosslinking mechanisms vs. newer thermal methods.

-

Iha, R. K., et al. (2009).

- Context: Establishes the concept of orthogonality used in 4-ES applic

Sources

reactivity of alkyne vs vinyl group in 1-ethynyl-4-vinyl-benzene

An In-depth Technical Guide to the Chemoselective Reactivity of 1-Ethynyl-4-vinyl-benzene

Introduction

1-Ethynyl-4-vinyl-benzene is a bifunctional organic building block of significant interest in medicinal chemistry, polymer science, and materials research. Its rigid phenylene core is adorned with two distinct unsaturated moieties: a terminal alkyne (ethynyl group) and an alkene (vinyl group). This unique arrangement presents a compelling challenge and a synthetic opportunity: the ability to selectively address one functional group while leaving the other intact for subsequent transformations. This guide provides an in-depth analysis of the factors governing the reactivity of each group and outlines field-proven strategies for achieving high chemoselectivity in key synthetic operations. For researchers and drug development professionals, mastering the selective chemistry of this molecule unlocks pathways to complex architectures, novel polymers, and advanced molecular probes.

Foundational Principles: Electronic and Steric Influences on Reactivity

The differential reactivity of the ethynyl and vinyl groups in 1-ethynyl-4-vinyl-benzene is governed by a combination of fundamental electronic properties and the steric environment of each group.

1.1. Intrinsic Reactivity: Alkyne vs. Vinyl Group

In general electrophilic addition reactions, terminal alkynes are often less reactive than corresponding terminal alkenes.[1][2] This can be attributed to two main factors:

-

π-Electron Availability: The π-electrons in an alkyne's triple bond are held more tightly and are less available for donation to an incoming electrophile compared to the π-electrons of a C=C double bond.[1]

-

Carbocation Stability: The electrophilic addition to an alkyne proceeds through a high-energy vinylic carbocation intermediate, which is significantly less stable than the alkyl carbocation formed from the protonation of an alkene.[2][3][4]

1.2. The Role of the Phenyl Ring: A Double-Edged Sword

The central benzene ring exerts a profound influence on both functional groups through a combination of inductive and resonance effects.

-

Inductive Effect (-I): The sp² hybridized carbons of the phenyl ring are more electronegative than sp³ carbons, resulting in a weak electron-withdrawing inductive effect that deactivates both the alkyne and vinyl groups towards electrophilic attack.[5][6]

-

Resonance Effect (+M): The π-system of the benzene ring is in conjugation with both the alkyne and the vinyl group. This delocalization reduces the electron density on the unsaturated bonds.[7] However, this conjugation also provides resonance stabilization to any carbocation intermediate formed at the benzylic position during a reaction, which can increase the reaction rate.[7]

This interplay means that while the initial nucleophilicity of the vinyl group is dampened, the transition state leading to a benzylic carbocation is stabilized, making it a competitive reaction site.

Chemoselective Reactions Targeting the Ethynyl Group

The terminal alkyne possesses unique reactivity profiles that are not shared by the vinyl group, enabling a suite of highly selective transformations. These reactions are foundational for using 1-ethynyl-4-vinyl-benzene as a molecular scaffold.

2.1. Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a robust and highly specific cross-coupling of a terminal alkyne with an aryl or vinyl halide.[8][9][10][11] The vinyl group is completely inert under these conditions, making this the premier method for elaborating the alkyne terminus.

Mechanistic Basis for Selectivity: The reaction mechanism proceeds through two interconnected catalytic cycles. The key step for selectivity is the formation of a copper(I) acetylide species from the terminal alkyne.[8] This step requires the acidic proton of the terminal alkyne, a feature absent in the vinyl group, thus ensuring absolute chemoselectivity.

Fig 1. Simplified Sonogashira Coupling Mechanism.

Experimental Protocol: Sonogashira Coupling of 1-Ethynyl-4-vinyl-benzene with Iodobenzene

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₄ (2 mol%), CuI (3 mol%), and iodobenzene (1.0 eq).

-

Add a solution of 1-ethynyl-4-vinyl-benzene (1.2 eq) in anhydrous, degassed triethylamine or a mixture of THF/triethylamine (3:1).

-

Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and amine salts.

-

Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 1-phenyl-2-(4-vinylphenyl)acetylene.

2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

"Click" chemistry, exemplified by the CuAAC reaction, provides a highly efficient and selective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide.[12][13] The reaction is renowned for its high yields, mild conditions, and tolerance of a wide array of functional groups, including the unreactive vinyl group.

Mechanistic Basis for Selectivity: Similar to the Sonogashira coupling, the reaction is initiated by the formation of a copper(I) acetylide intermediate.[12] This ensures that only the terminal alkyne participates in the cycloaddition, providing flawless selectivity.

Experimental Protocol: CuAAC Reaction with Benzyl Azide

-

In a round-bottom flask, dissolve 1-ethynyl-4-vinyl-benzene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of water and t-butanol.

-

Add sodium ascorbate (10 mol%) followed by a solution of copper(II) sulfate pentahydrate (2 mol%) in water.

-

Stir the resulting heterogeneous mixture vigorously at room temperature for 6-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting triazole product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

2.3. Selective Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a C-C multiple bond, can be catalyzed to occur with high selectivity at the terminal alkyne. Ruthenium-based catalysts, such as [Cp*Ru(MeCN)₃]PF₆, are particularly effective for this transformation, yielding α-vinylsilanes.[14]

Mechanistic Basis for Selectivity: The selectivity arises from the preferential coordination of the less sterically hindered and electronically distinct terminal alkyne to the metal center over the vinyl group. The reaction proceeds to give the anti-Markovnikov addition product.

| Catalyst System | Silane | Alkyne Product | Vinyl Reactivity | Reference |

| [Cp*Ru(MeCN)₃]PF₆ | Triethylsilane | α-vinylsilane | Low / None | |

| Karstedt's Catalyst (Pt) | Trichlorosilane | β-(E)-vinylsilane | Potential for reaction | |

| (IPr)Pt(diene) Complex | Triethoxysilane | β-(E)-vinylsilane | Low / None | [15] |

| Table 1. Comparison of Catalyst Systems for Hydrosilylation. |

Chemoselective Reactions Targeting the Vinyl Group

While the alkyne is often more reactive in metal-catalyzed reactions, specific conditions can be employed to selectively transform the vinyl group.

3.1. Selective Hydrogenation

The partial hydrogenation of an alkyne to an alkene is a classic transformation. By extension, it is possible to selectively hydrogenate the alkyne in 1-ethynyl-4-vinyl-benzene to a vinyl group, yielding 1,4-divinylbenzene. Conversely, and more challenging, is the selective hydrogenation of the vinyl group while preserving the alkyne. This can be achieved under specific catalytic conditions where the alkyne acts as a temporary inhibitor for full hydrogenation.

Mechanistic Basis for Selectivity: In the hydrogenation of a mixture of alkynes and alkenes over a Pd catalyst, the alkyne typically binds more strongly to the catalyst surface.[16][17] This preferential adsorption means the alkyne is hydrogenated first. Once the alkyne is consumed, the alkene can then be hydrogenated. To selectively hydrogenate the vinyl group in the presence of the alkyne is less common but can be approached with catalysts modified to disfavor alkyne adsorption or by exploiting concentration gradients in flow chemistry. However, the most synthetically reliable approach is the selective hydrogenation of the alkyne.

Experimental Protocol: Selective Alkyne Hydrogenation using a Lindlar-type Catalyst

-

Set up a hydrogenation apparatus. In a flask, dissolve 1-ethynyl-4-vinyl-benzene (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol).

-

Add a catalytic amount of Lindlar's catalyst (Pd/CaCO₃ poisoned with lead, ~5% by weight).

-

Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon to maintain a slight positive pressure (~1 atm).

-

Stir the reaction vigorously at room temperature. Monitor the reaction carefully by GC or ¹H NMR to observe the disappearance of the alkyne and the formation of 1,4-divinylbenzene.

-

Crucially, stop the reaction immediately upon consumption of the starting material to prevent over-reduction of the vinyl groups.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and rinse the pad with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield 1,4-divinylbenzene.

Sources

- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phenyl group - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Click Chemistry [organic-chemistry.org]

- 13. What is Click Chemistry? An Introduction [merckmillipore.com]

- 14. An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex [organic-chemistry.org]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts | IntechOpen [intechopen.com]

Navigating the Energetic Landscape: A Technical Guide to the Thermodynamic Stability of p-Ethynylstyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

P-ethynylstyrene and its derivatives represent a unique class of monomers, offering a rich scaffold for the synthesis of advanced polymers with tailored electronic and physical properties. The presence of two distinct polymerizable moieties—a vinyl group and an ethynyl group—introduces a complex interplay of reactivity and stability. This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of these monomers and their resultant polymers. We delve into the theoretical underpinnings of polymerization thermodynamics, the influence of molecular structure on stability, and robust experimental methodologies for characterizing these energetic materials. By synthesizing established knowledge on styrene and phenylacetylene analogues with proven analytical techniques, this document serves as a critical resource for researchers navigating the challenges and opportunities presented by p-ethynylstyrene chemistry.

Introduction: The Duality of Reactivity in p-Ethynylstyrene

P-ethynylstyrene is a bifunctional monomer that possesses both a readily polymerizable vinyl group, characteristic of styrenics, and a reactive ethynyl (acetylene) group. This duality makes it a compelling building block for materials with potential applications in fields ranging from organic electronics to advanced coatings and cross-linked resins. However, this enhanced functionality also brings significant challenges related to the monomer's and subsequent polymer's thermodynamic stability. Uncontrolled or competing polymerization pathways, along with a propensity for thermal degradation, necessitate a thorough understanding of the underlying thermodynamic driving forces.

This guide will dissect the thermodynamic stability of p-ethynylstyrene derivatives by:

-

Establishing the fundamental thermodynamic principles of polymerization.

-

Analyzing the distinct thermodynamic contributions of the vinyl and ethynyl moieties.

-

Investigating the influence of aromatic ring substituents on monomer and polymer stability.

-

Providing detailed experimental protocols for the quantitative assessment of thermal properties.

-

Proposing a computational framework to address the current gaps in thermodynamic data for this specific class of molecules.

The Thermodynamic Imperative: To Polymerize or Not to Polymerize?

The spontaneity of a polymerization reaction is governed by the change in Gibbs Free Energy (ΔG_p), as described by the fundamental equation:

ΔG_p = ΔH_p - TΔS_p

Where:

-

ΔH_p is the enthalpy of polymerization.

-

ΔS_p is the entropy of polymerization.

-

T is the absolute temperature in Kelvin.

For polymerization to be thermodynamically favorable, ΔG_p must be negative. Let's dissect the components:

-

Entropy of Polymerization (ΔS_p): This term reflects the change in randomness or disorder of the system. The transition from highly mobile, independent monomer molecules to a more ordered, long-chain polymer structure results in a significant decrease in entropy. Therefore, ΔS_p is always negative and opposes the polymerization process.

The interplay between the favorable enthalpic term and the unfavorable entropic term is critical. At a certain temperature, the TΔS_p term can become equal in magnitude to the ΔH_p term, at which point ΔG_p = 0. This temperature is known as the ceiling temperature (T_c) . Above T_c, depolymerization becomes spontaneous.

The Competing Moieties: Vinyl vs. Ethynyl Polymerization

A key consideration for p-ethynylstyrene is the potential for polymerization to occur through either the vinyl group, the ethynyl group, or both. The thermodynamic favorability of each pathway will dictate the structure of the resulting polymer and its ultimate stability.

Vinyl Group Polymerization: The Styrenic Pathway

Polymerization of the vinyl group is a well-understood process, leading to a polystyrene backbone with pendant ethynyl groups. This pathway is generally favored due to the significant exothermicity of converting the C=C double bond to a C-C single bond backbone.

Ethynyl Group Polymerization: The Polyacetylene Pathway

The polymerization of the ethynyl group leads to a conjugated polyene backbone, which can impart interesting electronic properties. However, the thermodynamics of alkyne polymerization are generally less favorable than for corresponding alkenes. The conversion of a C≡C triple bond to a C=C double bond in the polymer backbone is also exothermic, but the change in bond energies is often less pronounced.

The diagram below illustrates the competition and potential outcomes of p-ethynylstyrene polymerization.

Figure 1: Potential polymerization pathways for p-ethynylstyrene, governed by the Gibbs free energy changes for vinyl and ethynyl polymerization.

Influence of Substituents on Thermodynamic Stability

The introduction of substituents on the phenyl ring of p-ethynylstyrene can significantly alter the thermodynamic stability of both the monomer and the resulting polymer. These effects can be broadly categorized as electronic and steric.

-

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) can stabilize the monomer by decreasing the electron density of the π-systems. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can increase the electron density, potentially making the monomer more susceptible to certain polymerization mechanisms.

-

Steric Effects: Bulky substituents can introduce steric hindrance, which can disfavor polymerization by increasing the strain in the polymer backbone. This steric strain can lead to a less negative enthalpy of polymerization and a lower ceiling temperature.

The table below summarizes the expected qualitative effects of different substituent types on the thermodynamic stability of p-ethynylstyrene derivatives.

| Substituent Type | Position | Effect on Monomer Stability | Effect on Polymer Stability (Vinyl Polymerization) | Rationale |

| Electron-Donating | para | Decreased | Decreased | Increased electron density on the vinyl group can enhance reactivity. |

| Electron-Withdrawing | para | Increased | Increased | Decreased electron density on the vinyl group can reduce reactivity. |

| Sterically Bulky | ortho | Increased | Decreased | Steric hindrance can inhibit polymerization and introduce strain in the polymer. |

Experimental Assessment of Thermodynamic Stability

A robust experimental approach is crucial for quantifying the thermodynamic stability of p-ethynylstyrene derivatives. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools in this regard.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3][4][5] It is a powerful technique for determining:

-

Heat of Polymerization (ΔH_p): By integrating the exothermic peak associated with polymerization, the total heat evolved can be quantified.

-

Glass Transition Temperature (T_g): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is a key indicator of polymer chain mobility and thermal stability.

-

Curing Kinetics: For thermosetting systems, DSC can be used to study the kinetics of the cross-linking reactions.[6]

-

Sample Preparation: Accurately weigh 5-10 mg of the p-ethynylstyrene derivative into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected polymerization and decomposition range (e.g., 350 °C).

-

Hold isothermally for a few minutes to ensure complete reaction.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan under the same conditions to determine the glass transition temperature of the formed polymer.

-

-

Data Analysis:

-

Integrate the area of the exothermic peak(s) in the first heating scan to determine the enthalpy of polymerization (ΔH_p).

-

Determine the glass transition temperature (T_g) from the inflection point of the step change in the heat flow curve of the second heating scan.

-

The workflow for a typical DSC experiment is depicted below.

Figure 2: A generalized workflow for the DSC analysis of p-ethynylstyrene derivatives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8][9] It is primarily used to assess the thermal stability and decomposition profile of materials. For poly(p-ethynylstyrene) derivatives, TGA can provide:

-

Onset of Decomposition: The temperature at which significant mass loss begins.

-

Decomposition Profile: The number of decomposition steps and the temperature range over which they occur.

-

Char Yield: The percentage of material remaining at high temperatures, which is an indicator of the material's tendency to form a stable carbonaceous char.

-

Decomposition Kinetics: By performing experiments at multiple heating rates, the activation energy of decomposition can be calculated, providing insights into the degradation mechanism.[10]

-

Sample Preparation: Place 5-10 mg of the cured polymer sample into a TGA pan (e.g., platinum or ceramic).

-

Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) to study thermal decomposition, or with an oxidative gas (e.g., air) to study thermo-oxidative stability.

-

Thermal Program:

-

Equilibrate the sample at room temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset of decomposition (T_onset) and the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG).

-

Record the char yield at the final temperature.

-

The following diagram illustrates the key information obtained from a TGA experiment.

Figure 3: Key parameters derived from TGA and DTG curves for assessing polymer thermal stability.

Acknowledging the Data Gap: A Proposed Computational Approach

A significant challenge in the study of p-ethynylstyrene derivatives is the lack of readily available, experimentally determined thermodynamic data, particularly the enthalpy of polymerization for the ethynyl group. Computational chemistry, specifically Density Functional Theory (DFT), offers a powerful and predictive tool to bridge this gap.[11][12][13][14]

A computational study to determine the thermodynamic parameters for the polymerization of p-ethynylstyrene would involve the following steps:

-

Geometry Optimization: The ground-state geometries of the p-ethynylstyrene monomer and a series of short-chain oligomers (representing both vinyl and ethynyl polymerization) are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain the zero-point vibrational energies and thermal corrections.

-

Enthalpy Calculations: The enthalpy of polymerization (ΔH_p) can be calculated as the difference between the enthalpy of the n-mer and n times the enthalpy of the monomer, extrapolated to an infinite chain length.

-

Gibbs Free Energy Calculations: The Gibbs free energy of polymerization (ΔG_p) can be similarly calculated, incorporating the entropic contributions obtained from the frequency calculations.

By performing these calculations for both the vinyl and ethynyl polymerization pathways, a direct comparison of their thermodynamic favorability can be made. This approach can provide invaluable insights into the likely polymerization behavior and the inherent stability of the resulting polymer structures.

Thermal Decomposition Pathways: A Mechanistic Perspective

The thermal degradation of poly(p-ethynylstyrene) is expected to be a complex process involving mechanisms characteristic of both polystyrene and polyphenylacetylene.

-

Polystyrene-like Degradation: The styrenic backbone is likely to undergo random chain scission and depolymerization, yielding styrene monomer and oligomers as primary products.

-

Polyphenylacetylene-like Degradation: The pendant ethynyl groups are highly reactive at elevated temperatures and can undergo a variety of reactions, including cyclization, cross-linking, and aromatization. These reactions can lead to the formation of a highly stable char. The decomposition of polyphenylacetylene is known to produce benzene and toluene.[15] The presence of the ethynyl groups is expected to significantly increase the char yield compared to standard polystyrene.

The anticipated competition between these degradation pathways will ultimately determine the overall thermal stability of the polymer.

Conclusion and Future Outlook

The thermodynamic stability of p-ethynylstyrene derivatives is a multifaceted topic that requires a synergistic approach combining theoretical principles, advanced experimental characterization, and computational modeling. While the vinyl group provides a reliable and well-understood pathway to high molecular weight polymers, the ethynyl group introduces both opportunities for advanced material design and challenges related to stability and controlled polymerization.

This guide has laid out a foundational framework for understanding and investigating these complex systems. The provided experimental protocols for DSC and TGA offer a robust methodology for quantifying thermal properties, while the proposed computational workflow presents a clear path to addressing the current lack of specific thermodynamic data.

For researchers in drug development, where polymers are increasingly used as excipients and delivery vehicles, a thorough understanding of the thermal stability of novel polymer systems is paramount for ensuring safety and efficacy. The principles and methods outlined herein will empower scientists to make informed decisions in the design and application of materials derived from p-ethynylstyrene and other multifunctional monomers. Future research should focus on generating the much-needed experimental and computational data for a range of substituted p-ethynylstyrenes to build a comprehensive database that will accelerate the development of the next generation of advanced functional polymers.

References

-

Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (URL: [Link])

-

Estimation of Polymer Lifetime by TGA Decomposition Kinetics. (URL: [Link])

-

Characterizing Polymer Lifetimes Using TGA Decomposition Kinetics. (URL: [Link])

-

Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (URL: [Link])

-

TGA and differential scanning calorimetry (DSC) spectra of polymers 4–6. (URL: [Link])

-

Thermal degradation of polyphenylacetylene and polypentadeuterophenylacetylene. (URL: [Link])

-

Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. (URL: [Link])

-

Experimental data for C6H5CCH (phenylacetylene). (URL: [Link])

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (URL: [Link])

-

DSC vs TGA: A Simple Comparison Guide. (URL: [Link])

-

How To: DSC, 2 Steps, Curing of Epoxy Resin. (URL: [Link])

-

Molecular weight and configurational stability of poly(phenylacetylene) prepared with Rh catalyst. (URL: [Link])

-

Characterization of Polymers using TGA. (URL: [Link])

-

Differential Scanning Thermal Analysis in Polymeric Materials. (URL: [Link])

-

Density functional theory based study of the heat of polymerization of olefins. (URL: [Link])

-

Computational chemical studies on thermochemistry and ring strains in cyclic [n]metaphenyleneacetylenes, butadiyne-bridged [4n]metacyclophynes, and butadiyne-bridged [4n]paracyclophynes. (URL: [Link])

-

Gibbs free energy profile for the electrochemical phenylacetylene cyclotrimerization catalyzed by L5. (URL: [Link])

-

Phenylacetylene Enthalpy of Formation. (URL: [Link])

-

Gibbs free energy profile for the hydroacylation of phenylacetylene process. (URL: [Link])

-

Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. (URL: [Link])

-

How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (URL: [Link])

-

Heats of polymerization. A summary of published values and their relation to structure. (URL: [Link])

-

Curing in thermal analysis. (URL: [Link])

-

Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (URL: [Link])

-

Using Differential Scanning Calorimetry to Characterize Polymers. (URL: [Link])

-

Mechanistic Investigation on the Polymerization of Phenylacetylene by 2-Diphenylphosphinopyridine Rhodium(I) Catalysts. (URL: [Link])

-

Kinetics of Polycycloaddition of Flexible α-Azide-ω-Alkynes Having Different Spacer Length. (URL: [Link])

-

Thermal degradation of polyacetylenes carrying substituents. (URL: [Link])

-

Styrene and phenylacetylene: Electronic effects of conjugating substituents “off” and “on” the axis of a benzene ring. (URL: [Link])

-

DFT-calculation-assisted prediction of the copolymerization between cyclic ketene acetals and traditional vinyl monomers. (URL: [Link])

-

Chemical Properties of Phenylethyne (CAS 536-74-3). (URL: [Link])

-

Alkyne Polymerization. (URL: [Link])

-

A Density Functional Theory Study of Poly (vinyl chloride) (PVC) Free Radical Polymerization. (URL: [Link])

- Ethynyl-substituted aromatic compounds, their synthesis, polymers and their uses. (URL: )

-

Synthesis of 4-(het)aryl- and 4-(het)arylamino-substituted styrenes. (URL: [Link])

-

A study of phenylacetylene and styrene, and their argon complexes PA-Ar and ST-Ar with laser threshold photoelectron spectroscopy. (URL: [Link])

-

Density Functional Theory Analysis of the Copolymerization of Cyclopropenone with Ethylene Using a Palladium Catalyst. (URL: [Link])

-

Computational Chemistry Applied to Hydrocarbon Functionalization by Iron Catalysts, Oxidation State Characterization, and Electr. (URL: [Link])

-

Thermal degradation of poly(m‐diethynylene benzene). (URL: [Link])

-

Cyclic polymers from alkynes: a review. (URL: [Link])

-

Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes. (URL: [Link])

-

Conjugated polymers developed from alkynes. (URL: [Link])

-

Catalytic oxidation of para-substituted styrene derivatives carried out by 1 with PhIO as co-oxidant in acetonitrile at 293 K 1 . (URL: [Link])

-

Alkyne Addition Reactions. (URL: [Link])

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. qualitest.ae [qualitest.ae]

- 3. resolvemass.ca [resolvemass.ca]

- 4. kinetics.netzsch.com [kinetics.netzsch.com]

- 5. azom.com [azom.com]

- 6. linseis.com [linseis.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 9. pepolska.pl [pepolska.pl]